Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate
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Overview
Description
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two ester groups at the 2 and 6 positions of the pyridine ring and a dimethylamino group at the 4 position. It is widely used in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the oxidation of pyridine to form the 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield the desired product . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to maintain consistency and purity. The use of automated systems for temperature and pressure control is common to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Acylation: It acts as a nucleophilic catalyst in acylation reactions with anhydrides.
Esterification: It is used in esterification reactions, particularly with acetic anhydrides.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic anhydride, dimethylamine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents like chloroform and methanol .
Major Products Formed
The major products formed from reactions involving this compound include esters, amides, and various substituted pyridine derivatives .
Scientific Research Applications
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate involves its role as a nucleophilic catalyst. In esterification reactions, for example, it reacts with acetic anhydride to form an acetylpyridinium ion, which then facilitates the nucleophilic attack by an alcohol to form the ester . The dimethylamino group enhances the nucleophilicity of the compound, making it highly effective in these reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the dimethylamino group at the 4 position.
4-Dimethylaminopyridine: Contains the dimethylamino group but lacks the ester groups at the 2 and 6 positions.
Uniqueness
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is unique due to the combination of ester groups and the dimethylamino group, which provides it with enhanced nucleophilicity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
89561-21-7 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-13(2)7-5-8(10(14)16-3)12-9(6-7)11(15)17-4/h5-6H,1-4H3 |
InChI Key |
LWJPUVDVFLHFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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